2-(Diethylamino)ethyl 3-methylbenzoate
Description
2-(Diethylamino)ethyl 3-methylbenzoate is an ester derivative of 3-methylbenzoic acid, where the carboxylic acid group is esterified with 2-(diethylamino)ethanol (DEAE). Its molecular formula is C₁₄H₂₁NO₃, with an average molecular weight of 251.3 g/mol. The compound features a methyl group at the 3-position of the benzene ring and a diethylaminoethyl ester moiety. This structure imparts both lipophilic (aromatic methyl group) and hydrophilic/cationic (diethylamino group) properties, making it suitable for applications in drug delivery, surfactants, or catalysis .
Properties
CAS No. |
10367-88-1 |
|---|---|
Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 3-methylbenzoate |
InChI |
InChI=1S/C14H21NO2/c1-4-15(5-2)9-10-17-14(16)13-8-6-7-12(3)11-13/h6-8,11H,4-5,9-10H2,1-3H3 |
InChI Key |
NHHMPVPZDJSKJU-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C1=CC=CC(=C1)C |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC=CC(=C1)C |
Synonyms |
3-Methyl-benzoic acid, 2-diethylaminoethyl ester |
Origin of Product |
United States |
Comparison with Similar Compounds
Functional Group Variations: Ester vs. Amide
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ():
- Structure: Amide derivative of 3-methylbenzoic acid, synthesized using 2-amino-2-methyl-1-propanol.
- Key Differences :
- Applications : Primarily used in synthetic organic chemistry for directing regioselective transformations, unlike the target ester, which may serve as a cationic surfactant or pharmaceutical intermediate.
Substituent Position and Bioactivity
2-(Diethylamino)ethyl 2-hydroxy-3-methylbenzoate ():
- Structure : Features a 2-hydroxy group adjacent to the 3-methyl substituent on the benzene ring.
- May exhibit altered reactivity (e.g., susceptibility to oxidation or chelation) compared to the non-hydroxylated target compound .
- Applications : Hydroxyl-containing esters are often explored in prodrug design or as intermediates for further functionalization.
Pesticide Derivatives: Sulfonylurea Esters
Methyl 2-(sulfonylurea)benzoates ():
- Examples : Triflusulfuron methyl ester, metsulfuron methyl ester.
- Key Differences :
- Incorporate sulfonylurea groups (–SO₂NHCONH–) linked to triazine rings, enabling herbicidal activity via acetolactate synthase (ALS) inhibition.
- Higher molecular weights (e.g., ~350–450 g/mol) due to complex substituents.
Organophosphorus Analogs
Pinacolyl S-2-diethylaminoethyl ethylphosphonothiolate () and Methylphosphonite esters ():
- Structure: Diethylaminoethyl group linked to phosphonothiolate/phosphonite moieties.
- Key Differences :
- Applications : Primarily of interest in chemical defense research, unlike the target compound’s industrial or pharmacological roles.
Halogenated Derivatives
2-[Ethyl(3-methylphenyl)amino]ethyl 3-(trichloromethyl)benzoate ():
- Structure : Features a trichloromethyl (–CCl₃) group at the 3-position.
- Key Differences: Increased lipophilicity and environmental persistence due to halogenation. Potential for higher toxicity (e.g., bioaccumulation) compared to the non-halogenated target compound .
- Applications : Likely used in specialized industrial processes or as a pesticide intermediate.
Data Table: Structural and Functional Comparison
| Compound Name | Molecular Formula | Key Functional Groups | Molecular Weight (g/mol) | Primary Applications |
|---|---|---|---|---|
| 2-(Diethylamino)ethyl 3-methylbenzoate | C₁₄H₂₁NO₃ | Ester, Diethylaminoethyl | 251.3 | Surfactants, Drug Delivery |
| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | C₁₂H₁₇NO₂ | Amide, Hydroxyalkyl | 207.3 | Catalysis, Organic Synthesis |
| Triflusulfuron methyl ester | C₁₄H₁₃F₃N₄O₆S | Sulfonylurea, Triazine | 434.3 | Herbicide |
| Pinacolyl S-2-diethylaminoethyl ethylphosphonothiolate | C₁₁H₂₆NO₂PS | Phosphonothiolate, Diethylaminoethyl | 283.4 | Chemical Defense Research |
| 2-[Ethyl(3-methylphenyl)amino]ethyl 3-(trichloromethyl)benzoate | C₁₈H₁₇Cl₃NO₂ | Trichloromethyl, Ester | 391.7 | Industrial Intermediates |
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